molecular formula C12H6Cl2O2 B1616466 1,3-Dichlorodibenzo-P-dioxin CAS No. 50585-39-2

1,3-Dichlorodibenzo-P-dioxin

Cat. No.: B1616466
CAS No.: 50585-39-2
M. Wt: 253.08 g/mol
InChI Key: AZYJYMAKTBXNSX-UHFFFAOYSA-N
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Description

1,3-Dichlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment. This compound consists of two benzene rings joined by two oxygen bridges, with chlorine atoms attached at positions 1 and 3 on the benzene rings .

Mechanism of Action

Target of Action

1,3-Dichlorodibenzo-P-dioxin primarily targets the Aryl hydrocarbon receptor (AhR) . The AhR is an intracellular protein that functions as a ligand-dependent transcription factor . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

The compound interacts with its target, the AhR, leading to changes in gene expression . This interaction may result from the direct binding of the AhR and its heterodimer-forming partner, the aryl hydrocarbon receptor nuclear translocator, with gene regulatory elements . This binding initiates a phosphorylation/dephosphorylation cascade that subsequently activates other transcription factors .

Biochemical Pathways

The biochemical pathways affected by this compound involve alterations in gene expression . These alterations occur at an inappropriate time and/or for an inappropriately long time . The response to this compound likely involves a relatively complex interplay between multiple genetic and environmental factors .

Pharmacokinetics

Like other dioxins, it is likely to be lipophilic and bioaccumulate in humans and wildlife . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with the AhR and the subsequent changes in gene expression . These changes can lead to a variety of biological responses, including developmental disturbances and potentially cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. As a persistent organic pollutant, it can remain in the environment for more than 100 years . Its production and release into the environment are primarily anthropogenic, resulting from processes such as organochloride-related manufacturing, incineration of chlorine-containing substances, and chlorine bleaching of paper .

Biochemical Analysis

Biochemical Properties

1,3-Dichlorodibenzo-P-dioxin interacts with the estrogen receptor, a nuclear hormone receptor . The steroid hormones and their receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Cellular Effects

Polychlorinated dibenzodioxins, including this compound, are known to bioaccumulate in humans and wildlife due to their lipophilic properties . They may cause developmental disturbances and cancer . They are also known to cause liver damage and neurological effects, including headaches, weakness, muscular aches, and pains .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It acts via an intracellular protein . The ring cleavage dioxygenases catalyze the critical ring-opening step in the catabolism of aromatic compounds .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . High doses of dioxins, particularly TCDD, may cause nausea, vomiting, and diarrhea, hepatic damage, and neurological effects .

Metabolic Pathways

The metabolic pathways of this compound involve two major catabolic routes: lateral and angular dioxygenation pathways .

Transport and Distribution

This compound is well absorbed following oral exposure and undergoes extensive distribution throughout body tissues, with particular accumulation in the liver and adipose tissues .

Subcellular Localization

The subcellular localization of this compound is primarily in the membrane . This localization may affect its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichlorodibenzo-P-dioxin can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the reaction of chlorinated phenols under specific conditions to form the dioxin structure. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often involves the chlorination of dibenzo-p-dioxin precursors. This process can be carried out in large-scale reactors with precise control over reaction conditions to maximize yield and purity. The use of advanced purification techniques is essential to remove any unwanted by-products and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dichlorodibenzo-P-dioxin has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichlorodibenzo-P-dioxin
  • 1,4-Dichlorodibenzo-P-dioxin
  • 2,3,7,8-Tetrachlorodibenzo-P-dioxin

Uniqueness

1,3-Dichlorodibenzo-P-dioxin is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other dioxins, it may exhibit different toxicological profiles and environmental persistence .

Properties

IUPAC Name

1,3-dichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O2/c13-7-5-8(14)12-11(6-7)15-9-3-1-2-4-10(9)16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYJYMAKTBXNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198603
Record name 1,3-Dichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50585-39-2
Record name 1,3-Dichlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50585-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ549UV066
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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